molecular formula C6H8N2S B13611891 2-(2-thiazolyl)Cyclopropanamine

2-(2-thiazolyl)Cyclopropanamine

Katalognummer: B13611891
Molekulargewicht: 140.21 g/mol
InChI-Schlüssel: ZMFZVYDNZMWWQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Thiazolyl)Cyclopropanamine is a heterocyclic organic compound featuring a cyclopropane ring attached to a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thiazolyl)Cyclopropanamine typically involves the reaction of a thiazole derivative with a cyclopropane precursor. One common method includes the use of α-bromo ketone and dithiocarbamate in the presence of water, which is then refluxed to yield the desired thiazole compound . Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the synthesis process more sustainable .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. Techniques such as microwave irradiation and solid support synthesis are employed to enhance reaction efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Thiazolyl)Cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(2-Thiazolyl)Cyclopropanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Thiazolyl)Cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can influence enzyme activity and receptor binding. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Comparison: 2-(2-Thiazolyl)Cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Eigenschaften

Molekularformel

C6H8N2S

Molekulargewicht

140.21 g/mol

IUPAC-Name

2-(1,3-thiazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H8N2S/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2

InChI-Schlüssel

ZMFZVYDNZMWWQG-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1N)C2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.